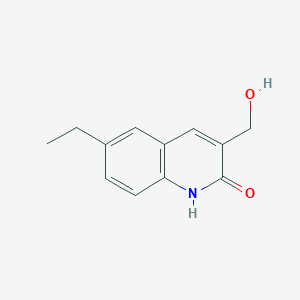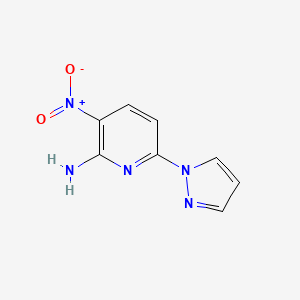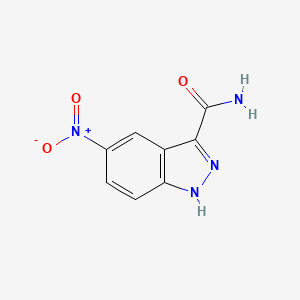![molecular formula C11H12N2O2 B11894066 Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl- CAS No. 59128-12-0](/img/structure/B11894066.png)
Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
The synthesis of 2-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)acetic acid typically involves multistep reactions. One common method includes the alkylation of imidazo[1,2-a]pyridine derivatives followed by functional group transformations. For instance, the alkylation can be carried out in acetonitrile under heating conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen, oxidizing agents like potassium permanganate, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The compound’s structure allows it to form stable interactions with its targets, often through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
2-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)acetic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-(6-imidazo[1,2-a]pyridin-2-yl)acetic acid: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in their nitrogen placement and functional groups, resulting in different chemical and biological properties.
Properties
CAS No. |
59128-12-0 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7-3-8(2)13-6-9(5-11(14)15)12-10(13)4-7/h3-4,6H,5H2,1-2H3,(H,14,15) |
InChI Key |
ZRHJTQXCBQNRFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C(=C1)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone](/img/structure/B11893999.png)
![4-Chlorofuro[2,3-b]quinoline](/img/structure/B11894007.png)







![9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11894060.png)

![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894078.png)

